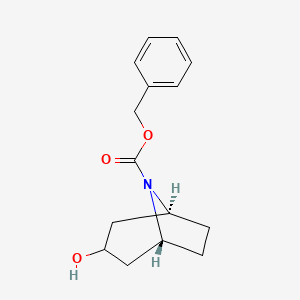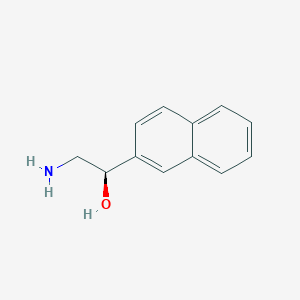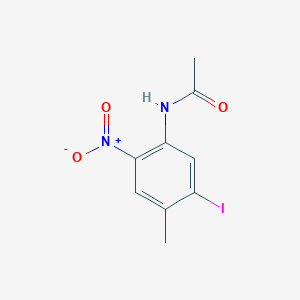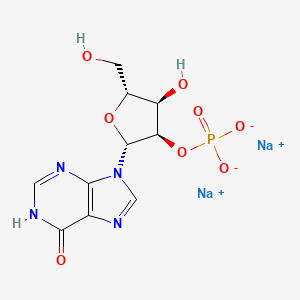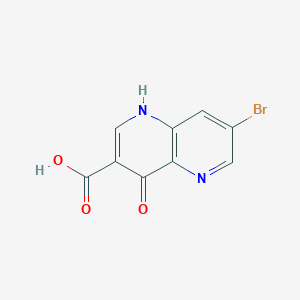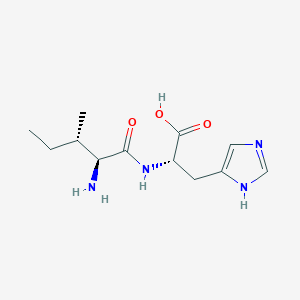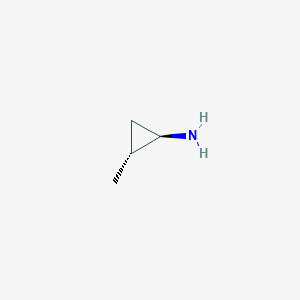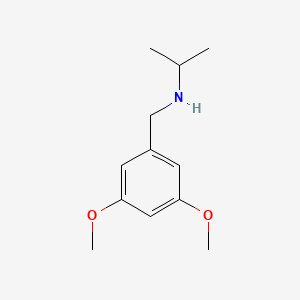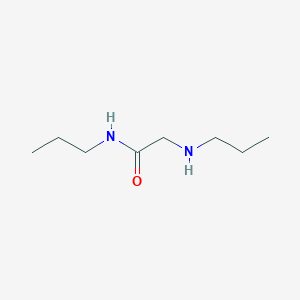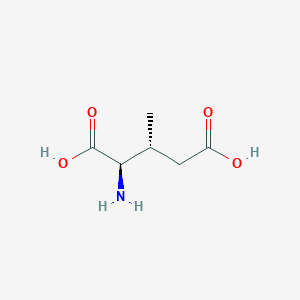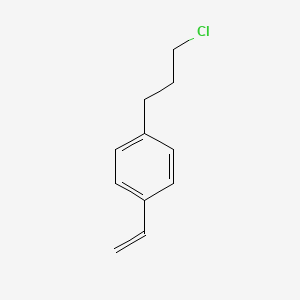
4-(3-Chloropropyl)styrene
Overview
Description
4-(3-Chloropropyl)styrene is an organic compound with the molecular formula C11H13Cl. It is also known as 1-(3-Chloropropyl)-4-vinylbenzene. This compound is characterized by a styrene backbone with a chloropropyl group attached to the para position of the benzene ring. It is used in various chemical reactions and has applications in different fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chloropropyl)styrene can be synthesized through several methods. One common method involves the reaction of 4-vinylbenzyl chloride with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)styrene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Polymerization: It can undergo free radical polymerization to form polystyrene derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted styrene derivatives.
Polymerization: Polystyrene and its copolymers.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-(3-Chloropropyl)styrene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polystyrene and its derivatives, which have applications in coatings, adhesives, and packaging materials.
Materials Science: It is used in the preparation of functionalized nanoparticles and surface coatings with specific properties, such as superhydrophobicity.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)styrene in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The initiator decomposes to form free radicals, which then react with the vinyl group of this compound to form a growing polymer chain.
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzyl Chloride: Similar structure but lacks the chloropropyl group.
4-(2-Chloroethyl)styrene: Similar structure with a shorter chlorinated alkyl chain.
4-(4-Chlorobutyl)styrene: Similar structure with a longer chlorinated alkyl chain.
Uniqueness
4-(3-Chloropropyl)styrene is unique due to its specific chloropropyl group, which provides distinct reactivity and allows for the synthesis of a wide range of functionalized polymers and materials. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-(3-chloropropyl)-4-ethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBQZBPZGVORFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


